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Introduction
4,5-Difluoro-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde that holds significant

potential as a versatile building block in medicinal chemistry and drug discovery. The presence

of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique

electronic properties, influencing its reactivity and the physiological characteristics of its

derivatives. This technical guide provides a comprehensive overview of its chemical structure,

synthesis, and potential applications, with a focus on its role in the development of novel

therapeutic agents. The strategic incorporation of fluorine into bioactive molecules can enhance

metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like 4,5-
Difluoro-2-methoxybenzaldehyde valuable assets in the design of next-generation

pharmaceuticals.

Chemical Structure and Properties
4,5-Difluoro-2-methoxybenzaldehyde is a substituted aromatic aldehyde with the chemical

formula C₈H₆F₂O₂. Its structure consists of a benzene ring substituted with two fluorine atoms

at positions 4 and 5, a methoxy group at position 2, and a formyl group at position 1.

Caption: Chemical structure of 4,5-Difluoro-2-methoxybenzaldehyde.
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Physicochemical Properties
Property Value Source

IUPAC Name
4,5-difluoro-2-

methoxybenzaldehyde
PubChem[1]

Molecular Formula C₈H₆F₂O₂ PubChem[1]

Molecular Weight 172.13 g/mol PubChem[1]

CAS Number 145742-34-3 PubChem[1]

Canonical SMILES COC1=CC(=C(C=C1C=O)F)F PubChem[1]

InChI

InChI=1S/C8H6F2O2/c1-12-8-

3-7(10)6(9)2-5(8)4-11/h2-

4H,1H3

PubChem[1]

InChIKey
ZCLXUHQRYFUSLE-

UHFFFAOYSA-N
PubChem[1]

Monoisotopic Mass 172.03358575 Da PubChem[1]

Appearance
White to off-white solid

(Predicted)

Boiling Point Not available

Melting Point Not available

Solubility Not available

Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde
A plausible and widely used method for the synthesis of substituted benzaldehydes from

electron-rich aromatic compounds is the Vilsmeier-Haack reaction.[2] This reaction introduces

a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically

formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such

as phosphoryl chloride (POCl₃).[2] The starting material for the synthesis of 4,5-Difluoro-2-
methoxybenzaldehyde would be 1,2-difluoro-4-methoxybenzene (also known as 3,4-

difluoroanisole).
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Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Adapted from General
Procedures)
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Disclaimer: The following protocol is an adapted procedure based on general Vilsmeier-Haack

reaction protocols and has not been experimentally validated for this specific transformation.

Appropriate safety precautions should be taken, and the reaction should be performed by a

qualified chemist.

Materials:

1,2-Difluoro-4-methoxybenzene (1 equivalent)

N,N-Dimethylformamide (DMF) (3-5 equivalents)

Phosphoryl chloride (POCl₃) (1.1-1.5 equivalents)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

Ice bath

Saturated sodium acetate or sodium bicarbonate solution

Water

Ethyl acetate or other suitable extraction solvent

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and magnetic stirrer

Procedure:

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped

with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5

equivalents) and the chosen solvent (DCM or DCE). Cool the flask to 0°C using an ice bath.

Slowly add phosphoryl chloride (1.1-1.5 equivalents) dropwise to the stirred DMF solution,

maintaining the temperature below 10°C. After the addition is complete, allow the mixture to

stir at 0°C for 30-60 minutes, during which the Vilsmeier reagent will form as a solid or a thick

slurry.
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Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1,2-difluoro-4-

methoxybenzene (1 equivalent) in the reaction solvent dropwise at 0°C. After the addition,

slowly warm the reaction mixture to room temperature and then heat to 50-80°C. The

reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Work-up and Purification: Once the reaction is complete, cool the mixture to room

temperature and then to 0°C in an ice bath. Carefully quench the reaction by the slow,

dropwise addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate

until the pH is neutral or slightly basic. This step is often exothermic and may involve gas

evolution. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the

intermediate iminium salt. Transfer the mixture to a separatory funnel and extract the product

with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with

water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude

product can be purified by column chromatography on silica gel or by recrystallization to

afford pure 4,5-difluoro-2-methoxybenzaldehyde.

Spectroscopic Data (Predicted)
As experimental spectroscopic data for 4,5-difluoro-2-methoxybenzaldehyde is not readily

available in the public domain, the following are predicted values and interpretations based on

the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methoxy

protons, a singlet for the aldehyde proton, and two doublets or multiplets for the aromatic

protons.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.2 s 1H
Aldehyde proton (-

CHO)

~7.2-7.5 m 1H Aromatic proton (H-6)

~6.9-7.1 m 1H Aromatic proton (H-3)

~3.9 s 3H
Methoxy protons (-

OCH₃)

The coupling patterns of the aromatic protons will be influenced by both fluorine-proton and

proton-proton coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon

atoms in the molecule. The carbons attached to fluorine will appear as doublets due to carbon-

fluorine coupling.

Chemical Shift (δ, ppm) Assignment

~188-190 C=O (Aldehyde)

~150-160 (d) C-F

~145-155 (d) C-F

~150-155 C-OCH₃

~120-130 C-CHO

~115-125 (d) Aromatic C-H

~100-110 (d) Aromatic C-H

~56 -OCH₃

FT-IR (Fourier-Transform Infrared) Spectroscopy
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The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Medium C-H stretch (methoxy)

~2850-2750 Medium C-H stretch (aldehyde)

~1700-1680 Strong C=O stretch (aldehyde)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1250-1000 Strong
C-O stretch (methoxy) and C-F

stretch

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172. The

fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) and the

methoxy group (CH₃O, 31 Da).

m/z Ion

172 [M]⁺

143 [M-CHO]⁺

141 [M-OCH₃]⁺

Applications in Research and Drug Development
Fluorinated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals.[3]

The introduction of fluorine atoms can significantly alter the pharmacokinetic and

pharmacodynamic properties of a drug molecule. Specifically, the C-F bond is highly stable,

which can block metabolic pathways at that position, leading to increased metabolic stability

and a longer half-life of the drug.[3] Furthermore, fluorine's high electronegativity can influence

the acidity or basicity of nearby functional groups and can lead to stronger binding interactions

with biological targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.nbinno.com/article/other-organic-chemicals/the-role-of-2-fluoro-5-methoxybenzaldehyde-in-modern-drug-discovery-vk
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-2-fluoro-5-methoxybenzaldehyde-in-modern-drug-discovery-vk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific drug candidates or biological targets for 4,5-difluoro-2-methoxybenzaldehyde
are not widely reported in publicly available literature, its structural motifs are present in various

classes of bioactive compounds. It can serve as a key precursor for the synthesis of:

Heterocyclic compounds: The aldehyde functionality is a versatile handle for constructing a

wide range of heterocyclic rings, which are core structures in many drugs.

Chalcones and Flavonoids: Condensation reactions with acetophenones can yield

chalcones, which are known to possess diverse biological activities, including anti-

inflammatory, and anticancer properties.

Schiff bases: Reaction with primary amines can form Schiff bases, which are intermediates

for the synthesis of various nitrogen-containing bioactive molecules.

A patent for compositions containing various aromatic aldehydes for the treatment of

dermatological diseases mentions related structures, suggesting a potential area of application

for derivatives of 4,5-difluoro-2-methoxybenzaldehyde.[4]

Conclusion
4,5-Difluoro-2-methoxybenzaldehyde is a valuable synthetic intermediate with significant

potential in drug discovery and development. Its unique substitution pattern offers opportunities

for the synthesis of novel, fluorinated bioactive molecules with potentially enhanced

pharmacological properties. While detailed experimental data and specific biological

applications are not yet extensively documented, the established role of fluorinated aromatics

in medicinal chemistry suggests that this compound is a promising building block for future

research endeavors. The synthetic and analytical information provided in this guide serves as a

foundational resource for researchers and scientists working at the forefront of pharmaceutical

innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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